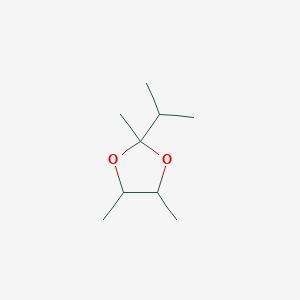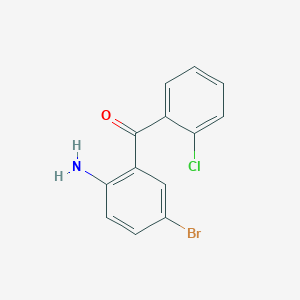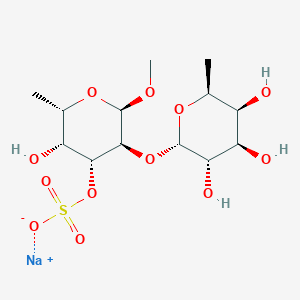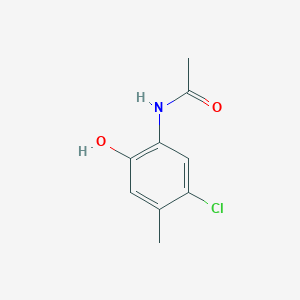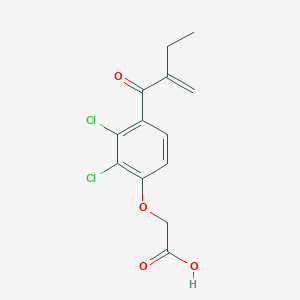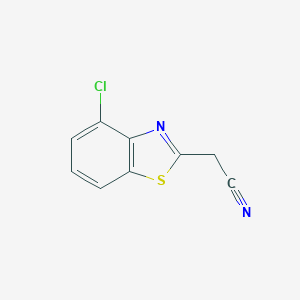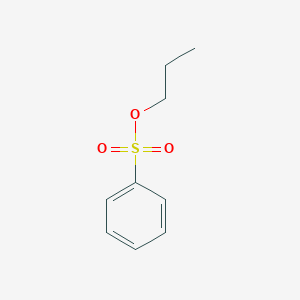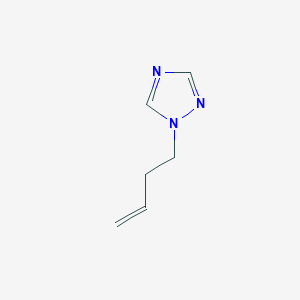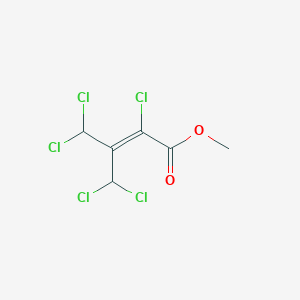
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is a synthetic herbicide known for its selective control of broadleaf weeds. It belongs to the pyridine carboxylic acid family of herbicides and is widely used in agriculture and forestry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester involves multiple steps, starting with the chlorination of crotonic acid derivatives. The reaction typically requires the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The intermediate products are then esterified using methanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.
化学反应分析
Types of Reactions
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
科学研究应用
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential use in developing new herbicidal drugs.
Industry: Widely used in agriculture for weed control and in forestry for managing unwanted vegetation.
作用机制
The herbicidal activity of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is primarily due to its ability to disrupt plant growth by mimicking natural plant hormones. It targets specific pathways involved in cell division and elongation, leading to uncontrolled growth and eventual death of the plant. The compound binds to receptors in the plant cells, triggering a cascade of biochemical reactions that interfere with normal cellular functions.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with similar selective control of broadleaf weeds.
Triclopyr: A related compound with similar herbicidal properties but different chemical structure.
Clopyralid: Another member of the pyridine carboxylic acid family with selective herbicidal activity.
Uniqueness
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is unique due to its specific chemical structure, which provides a distinct mode of action and selectivity compared to other herbicides. Its ability to control a wide range of broadleaf weeds while being relatively safe for grasses makes it a valuable tool in integrated weed management.
属性
IUPAC Name |
methyl 2,4,4-trichloro-3-(dichloromethyl)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl5O2/c1-13-6(12)3(7)2(4(8)9)5(10)11/h4-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUWSGAJQCMRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(Cl)Cl)C(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)

